molecular formula C13H11BrN2OS B2970171 N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 849603-86-7

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2970171
CAS No.: 849603-86-7
M. Wt: 323.21
InChI Key: OTXJRGIHRPZWDP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a chemical compound offered for research and development purposes. As a member of the carboxamide family, which features the robust -CO-NH- bond, this scaffold is of significant interest in medicinal chemistry and drug discovery for its potential biological activities . Related carboxamide compounds have demonstrated various pharmacological properties in research settings, such as anti-bacterial activity against drug-resistant strains and antiarrhythmic effects . The presence of the methylsulfanyl (S-CH3) group on the pyridine ring may influence the compound's electronic properties and binding affinity, making it a valuable intermediate for further chemical modifications, including cross-coupling reactions . This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJRGIHRPZWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine, 2-methylsulfanylpyridine-3-carboxylic acid, and coupling reagents.

    Coupling Reaction: The carboxylic acid group of 2-methylsulfanylpyridine-3-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 4-bromophenylamine to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reaction with Amines : In the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄), the bromine can be replaced by aryl or heteroaryl boronic acids via Suzuki-Miyaura coupling .

  • Example :

    N-(4-Bromophenyl)-2-methylsulfanylpyridine-3-carboxamide + Aryl boronic acidN-(Aryl)-2-methylsulfanylpyridine-3-carboxamide

    • Yield : 43–83%

    • Catalyst : Pd(PPh₃)₄

    • Solvent : Dioxane/water (10:1)

Reagent Conditions Product Yield
Aryl boronic acidPd(PPh₃)₄, K₃PO₄, 90°C, 24 hN-(Aryl)-2-methylsulfanylpyridine-3-carboxamide43–83%

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (–SMe) group can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents:

  • Reagents : H₂O₂ (for sulfoxide) or mCPBA (meta-chloroperbenzoic acid, for sulfone).

  • Example :

    This compound + H₂O₂N-(4-Bromophenyl)-2-methylsulfinylpyridine-3-carboxamide

Oxidizing Agent Conditions Product Outcome
H₂O₂RT, 12 hSulfoxide derivativeModerate yield
mCPBA0°C, 2 hSulfone derivativeHigh yield

Coupling Reactions

The pyridine ring participates in cross-coupling reactions due to its electron-deficient nature:

  • Buchwald-Hartwig Amination : Reacts with amines under Pd catalysis to form C–N bonds .

    • Catalyst : Pd(OAc)₂/Xantphos

    • Solvent : Toluene, 110°C .

Substrate Catalyst Product Yield
Primary aminePd(OAc)₂/XantphosN-(4-Bromophenyl)-2-(alkylamino)pyridine-3-carboxamide60–75%

Hydrolysis of the Carboxamide Group

The carboxamide can be hydrolyzed to carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M), reflux, 6 h → 2-Methylsulfanylpyridine-3-carboxylic acid .

  • Basic Hydrolysis : NaOH (10%), 80°C, 4 h → Same product .

Condition Reagent Time Product
Acidic6M HCl6 h2-Methylsulfanylpyridine-3-carboxylic acid
Basic10% NaOH4 h2-Methylsulfanylpyridine-3-carboxylic acid

Cyclization Reactions

The compound can undergo cyclization to form fused heterocycles:

  • With Hydrazines : Forms pyrazole or oxadiazole derivatives .

    • Example :

      This compound + HydrazinePyrazolo[3,4-b]pyridine derivative

      • Yield : ~70%

Reagent Conditions Product
Hydrazine hydrateEtOH, reflux, 8 hPyrazolo[3,4-b]pyridine

Reduction of the Carboxamide

The carboxamide group can be reduced to an amine using LiAlH₄:

  • Reaction :

    This compound + LiAlH₄N-(4-Bromophenyl)-2-methylsulfanylpyridine-3-amine

    • Yield : 50–65%

Halogenation of the Pyridine Ring

Electrophilic substitution occurs at the pyridine ring’s C5 position under halogenation:

  • Reagents : NBS (N-bromosuccinimide) or Cl₂ gas .

  • Example :

    This compound + NBS5-Bromo-N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

    • Catalyst : AIBN (azobisisobutyronitrile)

Key Research Findings

  • Suzuki Coupling Efficiency : Yields depend on the steric and electronic nature of boronic acids, with electron-deficient aryl groups reacting faster .

  • Oxidation Selectivity : Controlled oxidation of –SMe to sulfone avoids over-oxidation by using stoichiometric mCPBA.

  • Biological Relevance : Derivatives (e.g., pyrazole analogs) exhibit cytotoxic activity, highlighting pharmacological potential .

Scientific Research Applications

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be incorporated into materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several related carboxamides. Key analogues include:

Compound Name Core Structure Substituents Key Features Reference
N-(4-bromophenyl)quinoline-2-carboxamide (5c) Quinoline 4-bromophenyl amide; no sulfur substituent Extended aromaticity may enhance π-π stacking interactions
N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-thiazolidinone hybrid 4-oxo-thiazolidinone ring at position 3 Chiral center and polar thiazolidinone may improve solubility
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-... Dihydropyridine Thioether, cyano, and furyl substituents Reduced pyridine ring (1,4-dihydropyridine) may alter redox stability
N-(4-(3-bromophenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide (1) Pyridine-furan hybrid 3-cyano, 6-phenyl, and furan-2-carboxamide Bulky substituents may increase steric hindrance

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group in the target compound (electron-donating) contrasts with electron-withdrawing groups like cyano (in and ) or carbonyl (in ), which may modulate electronic properties and reactivity.
  • Aromatic vs. Non-Aromatic Cores: Quinoline (in ) and pyridine (target compound) are fully aromatic, whereas dihydropyridine (in ) has reduced conjugation, impacting stability and redox behavior.

Biological Activity

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12BrN3OSC_{12}H_{12}BrN_{3}OS. The presence of the bromine atom and the methylthio group contributes to its unique properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial pathogens. The antimicrobial activity was evaluated using the agar well diffusion method against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined, indicating strong antibacterial effects, particularly against NDM-positive strains of A. baumannii .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Acinetobacter baumannii816
Klebsiella pneumoniae1632
Staphylococcus aureus48

The mechanism underlying the antimicrobial activity appears to involve the inhibition of specific bacterial enzymes, potentially through molecular docking studies that suggest high binding affinities to target proteins such as NDM-1 . The stability of these complexes during molecular dynamics simulations indicates a robust interaction between the compound and its targets.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a potential role in cancer therapy .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
U-8715
MDA-MB-23125

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the molecular structure can enhance biological activity. For instance, the introduction of different substituents on the pyridine ring or variations in the carboxamide group can lead to significant changes in potency against both bacterial and cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A study reported that derivatives of this compound displayed enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that halogen substitution plays a critical role in increasing electron density and improving binding interactions with bacterial targets .
  • Cancer Cell Dynamics : Another investigation highlighted that this compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. This effect was more pronounced in U-87 cells, establishing a link between structure modifications and enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via a multi-step approach. A common route involves:

Suzuki-Miyaura coupling to introduce the 4-bromophenyl group to the pyridine ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dimethoxyethane/water .

Methylsulfanyl incorporation via nucleophilic substitution using methylthiolate or a thiol-protecting group strategy.

Carboxamide formation through activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with 4-bromoaniline.

  • Optimization : Yield improvements focus on catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity. Monitoring via HPLC or TLC ensures intermediate purity .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Protocol :

Crystallization : Dissolve the compound in a solvent (e.g., DMSO/EtOH) and allow slow evaporation.

Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Refinement : Employ SHELXL or SHELXTL for structure solution and refinement, with R-factors < 0.05 for high reliability .

  • Validation : Check for thermal displacement parameters (Ueq) and hydrogen bonding networks (e.g., N–H···O interactions) to confirm stereochemistry .

Advanced Research Questions

Q. What strategies are effective in analyzing the compound’s potential as a polyglutamine (polyQ) aggregation inhibitor?

  • In vitro assays :

  • Thioflavin T (ThT) fluorescence : Monitor aggregation kinetics of polyQ peptides (e.g., Q40) in the presence of the compound (IC₅₀ determination) .
  • Circular dichroism (CD) : Track β-sheet formation inhibition.
    • In vivo models : Use transgenic C. elegans or murine Huntington’s disease models to assess neuroprotection. Contradictions between in vitro/in vivo data may arise due to bioavailability; address via pharmacokinetic profiling (e.g., plasma protein binding assays) .

Q. How does computational modeling aid in understanding the compound’s electronic properties and receptor interactions?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict reactivity. The bromophenyl group’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity .
  • Molecular docking : Use AutoDock Vina to simulate binding to FPR2 receptors. Critical parameters include:

  • Grid box size : Encompass the receptor’s binding pocket (e.g., 25 ų).
  • Scoring function : Analyze binding affinity (ΔG < −8 kcal/mol suggests strong interaction) .

Q. How can conflicting data on the compound’s FPR1/FPR2 selectivity be resolved?

  • Experimental design :

Calcium mobilization assays : Compare responses in FPR1- vs. FPR2-transfected HEK293 cells. Normalize data to reference agonists (e.g., WKYMVm for FPR2) .

Radioligand displacement : Use [³H]-labeled FPR ligands to determine Ki values.

  • Statistical analysis : Apply two-way ANOVA to assess receptor-specific potency (p < 0.05) and Cohen’s d to quantify effect size differences .

Methodological Considerations

  • Spectral characterization :
    • NMR : Confirm regiochemistry via <sup>1</sup>H-<sup>13</sup>C HMBC correlations (e.g., methylsulfanyl proton to pyridine C2).
    • HRMS : Validate molecular weight (expected [M+H]<sup>+</sup> = 351.02 Da) with <2 ppm error .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C suggests suitability for high-temperature reactions) .

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